molecular formula C11H10N2O4 B13930250 2,8-Dimethoxyquinazoline-6-carboxylic acid

2,8-Dimethoxyquinazoline-6-carboxylic acid

Cat. No.: B13930250
M. Wt: 234.21 g/mol
InChI Key: PDBYDKRXQOVTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethoxyquinazoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2,8-Dimethoxyquinazoline-6-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,8-Dimethoxyquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    Quinazoline: The parent compound with a similar core structure.

    2,8-Dimethoxyquinazoline: A derivative without the carboxylic acid group.

    6-Carboxyquinazoline: A derivative without the methoxy groups.

Uniqueness: 2,8-Dimethoxyquinazoline-6-carboxylic acid is unique due to the presence of both methoxy groups and a carboxylic acid group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

2,8-dimethoxyquinazoline-6-carboxylic acid

InChI

InChI=1S/C11H10N2O4/c1-16-8-4-6(10(14)15)3-7-5-12-11(17-2)13-9(7)8/h3-5H,1-2H3,(H,14,15)

InChI Key

PDBYDKRXQOVTHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CN=C(N=C12)OC)C(=O)O

Origin of Product

United States

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